(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core, a chlorobenzylidene group, a hydroxy group, and a morpholinomethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group can be introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran core.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.
Morpholinomethylation: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the chlorobenzylidene group, converting it to a chlorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or other nucleophilic reagents.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of chlorobenzyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity, while its interaction with microbial enzymes can lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Lacks the morpholinomethyl group, resulting in different chemical and biological properties.
(Z)-2-(3-chlorobenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one:
(Z)-2-(benzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one: Lacks the chlorine atom, leading to different chemical behavior and biological activity.
Uniqueness
The uniqueness of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity. The presence of the chlorobenzylidene, hydroxy, and morpholinomethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c21-14-3-1-2-13(10-14)11-18-19(24)15-4-5-17(23)16(20(15)26-18)12-22-6-8-25-9-7-22/h1-5,10-11,23H,6-9,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXJANVUWUANHD-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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